4-Ethyl-n,n-dimethyl-3-nitrobenzamide
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Overview
Description
4-Ethyl-n,n-dimethyl-3-nitrobenzamide is an organic compound with the molecular formula C11H14N2O3 It is a derivative of benzamide, characterized by the presence of an ethyl group, two methyl groups, and a nitro group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-n,n-dimethyl-3-nitrobenzamide typically involves the nitration of 4-ethyl-n,n-dimethylbenzamide. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the meta position relative to the amide group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-n,n-dimethyl-3-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.
Substitution: Sodium hydroxide, ethanol, and other nucleophiles.
Major Products Formed
Reduction: 4-Ethyl-n,n-dimethyl-3-aminobenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-Ethyl-n,n-dimethyl-3-nitrobenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential pharmacological properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Ethyl-n,n-dimethyl-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N,n-Dimethyl-3-nitrobenzamide: Lacks the ethyl group, resulting in different chemical and biological properties.
4-Ethyl-n,n-dimethylbenzamide: Lacks the nitro group, affecting its reactivity and applications.
Properties
CAS No. |
697305-58-1 |
---|---|
Molecular Formula |
C11H14N2O3 |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
4-ethyl-N,N-dimethyl-3-nitrobenzamide |
InChI |
InChI=1S/C11H14N2O3/c1-4-8-5-6-9(11(14)12(2)3)7-10(8)13(15)16/h5-7H,4H2,1-3H3 |
InChI Key |
CDPBAUAOWGMNMW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1)C(=O)N(C)C)[N+](=O)[O-] |
Origin of Product |
United States |
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